molecular formula C10H8ClN3 B1405821 6-Chloro-4-phenylpyridazin-3-amine CAS No. 944468-99-9

6-Chloro-4-phenylpyridazin-3-amine

Cat. No.: B1405821
CAS No.: 944468-99-9
M. Wt: 205.64 g/mol
InChI Key: UXKMIHDDECVHGJ-UHFFFAOYSA-N
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Description

6-Chloro-4-phenylpyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

6-Chloro-4-phenylpyridazin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes such as monoamine oxidase and tyrosine kinase, which are crucial in regulating neurotransmitter levels and cell signaling pathways, respectively . The nature of these interactions often involves the inhibition or activation of the enzyme’s active site, leading to alterations in their catalytic activities. Additionally, this compound can form hydrogen bonds and π-π stacking interactions with proteins, further influencing their structural conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways such as the mitogen-activated protein kinase pathway, which plays a pivotal role in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors or interacting with DNA, leading to changes in the transcriptional activity of target genes. These interactions ultimately affect cellular metabolism, including the regulation of metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation . This binding can result in the stabilization or destabilization of enzyme-substrate complexes, thereby affecting the enzyme’s catalytic efficiency. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the concentration and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which regulates its intracellular concentration . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues . These interactions affect the compound’s pharmacokinetics and pharmacodynamics, determining its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production . The subcellular localization of this compound is essential for understanding its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenylpyridazin-3-amine typically involves the reaction of mucochloric acid with benzene under mild conditions . The process includes the formation of intermediate compounds, which are then further reacted to yield the desired product. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-phenylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents.

Scientific Research Applications

6-Chloro-4-phenylpyridazin-3-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 6-Chloro-4-phenylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-chloro-4-phenylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKMIHDDECVHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in analogy to example 1, intermediate b, from 4-bromo-6-chloropyridazin-3-amine (CAS RN 446273-59-2) and phenylboronic acid (CAS RN 98-80-6). Light yellow solid (38%). MS (ESI+): m/z=206.048 ([M+H]+).
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intermediate b
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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